molecular formula C11H14O B8251094 3,3-Dimethylindan-4-ol

3,3-Dimethylindan-4-ol

Cat. No.: B8251094
M. Wt: 162.23 g/mol
InChI Key: SVXPDLCLZPKSTF-UHFFFAOYSA-N
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Description

3,3-Dimethylindan-4-ol is an organic compound belonging to the class of indanes It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with two methyl groups attached at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindan-4-ol can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl-1-phenylbutan-2-ol under acidic conditions. This reaction typically employs polyphosphoric acid or p-toluenesulfonic acid as catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylindan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form 3,3-dimethylindan.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products:

    Oxidation: 3,3-Dimethylindan-4-one.

    Reduction: 3,3-Dimethylindan.

    Substitution: Halogenated derivatives of 3,3-Dimethylindan.

Scientific Research Applications

3,3-Dimethylindan-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylindan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    3,3-Dimethylindan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3,3-Dimethylindan: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,3-Dimethylindan: Different substitution pattern on the indane ring.

Uniqueness: 3,3-Dimethylindan-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroinden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)7-6-8-4-3-5-9(12)10(8)11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPDLCLZPKSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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